Bis(phenylethynyl)dimethylsilane
Overview
Description
Dimethylbis(phenylethynyl)silane is a chemical compound with the formula (C2H3Ph)2Si(CH3)2 . It is used for research purposes .
Synthesis Analysis
The synthesis of Dimethylbis(phenylethynyl)silane has been achieved through the Grignard reaction . The reaction conditions are mild and the yields are better than 75% .Molecular Structure Analysis
The molecular formula of Dimethylbis(phenylethynyl)silane is C18H16Si . Its molecular weight is 260.41 .Chemical Reactions Analysis
The reaction of Dimethylbis(phenylethynyl)silane with other compounds has been studied. For example, it has been reported to react with tris(pentafluorophenyl)borane .Physical and Chemical Properties Analysis
Dimethylbis(phenylethynyl)silane is a solid at 20°C . It appears as a very pale yellow to pale yellow crystal or powder . The minimum melt viscosity of Dimethylbis(phenylethynyl)silane is 0.09 Pa·s at 333 °C .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 1,3-Disila-, 1,3-Digerma-, and 1-Germa-3-Silacyclobutanes : Dimethylbis(α-lithiobenzyl)silanes were used in synthesizing 2,4-diphenyl-substituted 1,3-disila-, 1,3-digerma-, and 1-germa-3-silacyclobutanes, showcasing their utility in complex molecular synthesis (Akkerman & Bickelhaupt, 1988).
Conversion into Benzyl Bromides and Nitriles : Dimethylbis(p-tolyl)silane, a related compound, was transformed into mono- or di-benzyl bromides, and subsequently into nitriles, phenylacetic acids, and phenethylamines, illustrating the compound's versatility in organic synthesis (Rotman, Gertner & Zilkha, 1967).
Use in Lithium-ion Batteries : Phenyl tris-2-methoxydiethoxy silane, a similar compound, has been studied as an additive in lithium-ion batteries, demonstrating its potential in enhancing battery performance (Xia et al., 2008).
Preparation of Dimethylbis(methylamino) Silane : A study on the synthesis of dimethylbis(methylamino)silane, using dimethyldichlorosilane, highlights its importance in producing silicon-based compounds (Yan, 2011).
Molecular Structures of Substituted 1,3-Bisketenes : Research on dimethylbis(trimethylsilylketyl)silane aids in understanding the molecular structures of complex organosilicon compounds (Borisenko et al., 2008).
Material Science and Catalysis
Polyimide-Silica Hybrids : Utilizing novel phenylethynyl imide silanes, including compounds similar to dimethylbis(phenylethynyl)silane, polyimide-silica hybrids were developed to enhance the adhesion between surface-treated titanium alloy and imide adhesives (Park et al., 2000).
Catalytic Properties of Ionic Metallacyclodimeric Palladium(II) Complexes : Research involving dimethylbis(4-pyridyl)silane, a relative of dimethylbis(phenylethynyl)silane, reveals its potential in catalysis, particularly in the synthesis of functional supramolecular materials (Kim et al., 2012).
Filled Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Membranes : In the field of pervaporation, the incorporation of silane modified silica nanoparticles, which are structurally related to dimethylbis(phenylethynyl)silane, showed significant improvement in the performance of poly(2,6-dimethyl-1,4-phenylene oxide) membranes (Khayet et al., 2005).
Safety and Hazards
Future Directions
The thermal polymerization of arylacetylene, in particular, phenylethynyl, has been studied for several years, and the mechanism and structures for these systems have been proposed . The synthesis of Dimethylbis(phenylethynyl)silane via the Grignard reaction opens up new possibilities for future research .
Properties
IUPAC Name |
dimethyl-bis(2-phenylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBLIVYQOCFXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451823 | |
Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-08-3 | |
Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylbis(phenylethynyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethylbis(phenylethynyl)silane interact with platinum complexes, and what are the structural characteristics of the resulting products?
A1: Dimethylbis(phenylethynyl)silane exhibits distinct reactivity with different types of platinum complexes []:
- Reaction with [Pt(C2H4)2(PR3)]: In this case, the reaction leads to the formation of diplatinum complexes with the general formula [Pt2(σ-CCPh){µ-(1-σ:1–2-η-CCPh)}(µ-SiMe2)(PR3)2]. Here, the Dimethylbis(phenylethynyl)silane undergoes carbon-silicon bond cleavage. The SiMe2 group bridges two platinum atoms, while two phenylethynyl (CCPh) groups are involved in bonding with the platinum centers. One CCPh group is σ-bonded to one platinum, while the other bridges both platinum atoms through a combination of σ- and η2-coordination [].
- Reaction with [Pt(C2H4)(PPh3)2]: This reaction, in contrast, proceeds without carbon-silicon bond cleavage. Instead, it yields mono- and di-platinum η2 complexes with the formulas [Pt{η-PhCCSi(C2Ph)Me2}(PPh3)2] and [Pt2{η-(PhCC)2SiMe2}(PPh3)4], respectively. In these complexes, the Dimethylbis(phenylethynyl)silane acts as a bidentate ligand, coordinating to the platinum centers through its phenylethynyl groups [].
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